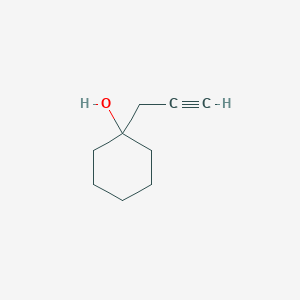![molecular formula C10H10 B101376 1,1a,6,6a-Tetrahydrocycloprop[a]indene CAS No. 15677-15-3](/img/structure/B101376.png)
1,1a,6,6a-Tetrahydrocycloprop[a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1a,6,6a-Tetrahydrocycloprop[a]indene (TCI) is a cyclopropyl-containing compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. TCI is a bicyclic compound that contains a cyclopropane ring fused to an indene ring system. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1,1a,6,6a-Tetrahydrocycloprop[a]indene has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been studied for its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 1,1a,6,6a-Tetrahydrocycloprop[a]indene is not fully understood but is believed to involve the modulation of various signaling pathways. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1a,6,6a-Tetrahydrocycloprop[a]indene in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1,1a,6,6a-Tetrahydrocycloprop[a]indene in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are various future directions for 1,1a,6,6a-Tetrahydrocycloprop[a]indene research. One direction is to further investigate its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. Another direction is to investigate its potential as a treatment for neurodegenerative diseases and its ability to increase the production of BDNF. Moreover, future research can investigate the potential of 1,1a,6,6a-Tetrahydrocycloprop[a]indene as an anti-inflammatory agent and its ability to inhibit the production of pro-inflammatory cytokines. Finally, future research can investigate the potential of 1,1a,6,6a-Tetrahydrocycloprop[a]indene derivatives and analogs in various scientific research applications.
Conclusion:
In conclusion, 1,1a,6,6a-Tetrahydrocycloprop[a]indene is a promising compound for scientific research due to its unique chemical structure and potential biological activities. 1,1a,6,6a-Tetrahydrocycloprop[a]indene can be synthesized using various methods and has shown promising results in biochemical and physiological studies. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been studied as a potential anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has various advantages and limitations for lab experiments, and there are various future directions for 1,1a,6,6a-Tetrahydrocycloprop[a]indene research.
Métodos De Síntesis
1,1a,6,6a-Tetrahydrocycloprop[a]indene can be synthesized using different methods such as the Diels-Alder reaction, the Birch reduction, and the Wurtz coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of 1,1a,6,6a-Tetrahydrocycloprop[a]indene, the diene is cyclopentadiene, and the dienophile is maleic anhydride. The Birch reduction involves the reduction of aromatic compounds using sodium and liquid ammonia. The Wurtz coupling reaction involves the reaction of an alkyl halide with sodium in dry ether to form a cyclopropane ring.
Propiedades
Número CAS |
15677-15-3 |
|---|---|
Nombre del producto |
1,1a,6,6a-Tetrahydrocycloprop[a]indene |
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C10H10/c1-2-4-9-7(3-1)5-8-6-10(8)9/h1-4,8,10H,5-6H2 |
Clave InChI |
UVWBCEZWTSQQJW-UHFFFAOYSA-N |
SMILES |
C1C2C1C3=CC=CC=C3C2 |
SMILES canónico |
C1C2C1C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



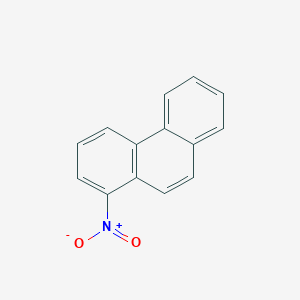
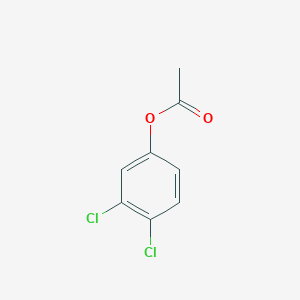
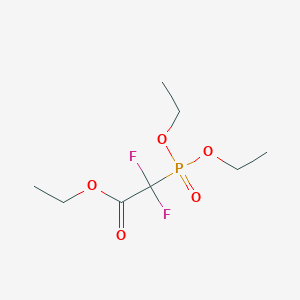
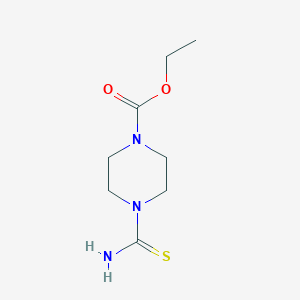
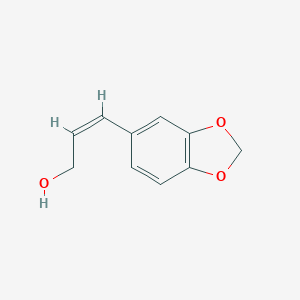
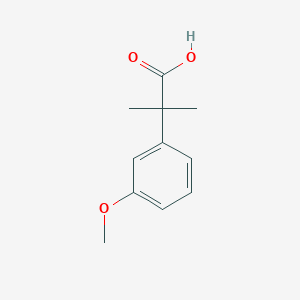
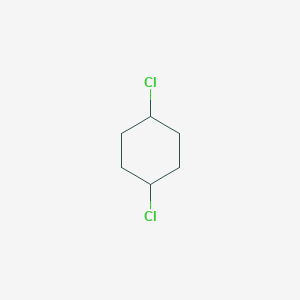
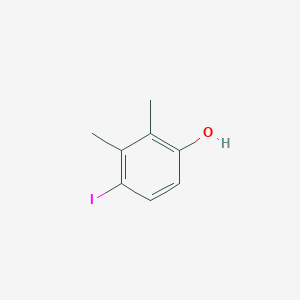
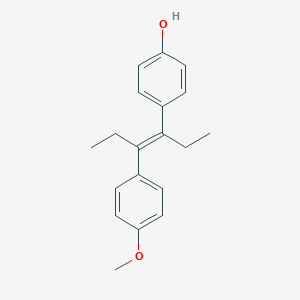
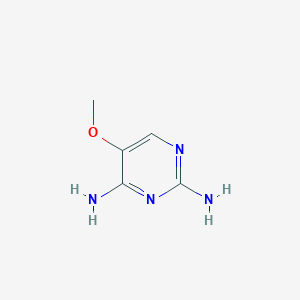
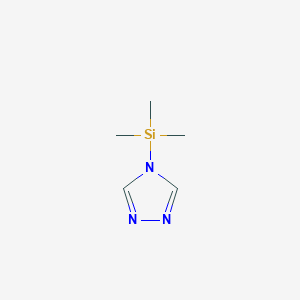
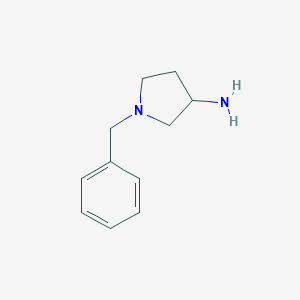
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
